Home > Products > Screening Compounds P96977 > Rilmenidine (hemifumarate)
Rilmenidine (hemifumarate) -

Rilmenidine (hemifumarate)

Catalog Number: EVT-12644829
CAS Number:
Molecular Formula: C24H36N4O6
Molecular Weight: 476.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Rilmenidine hemifumarate involves several steps, typically starting from readily available precursors. The synthesis pathway includes:

  • Formation of Imidazoline Core: The initial step often involves the cyclization of appropriate amines with carbonyl compounds to form imidazoline derivatives.
  • Introduction of Fumarate Moiety: The hemifumarate salt is formed by reacting the imidazoline derivative with fumaric acid, which introduces the hemifumarate component to the structure.

The technical details of the synthesis can vary based on specific laboratory protocols, but maintaining purity and yield is crucial. Standard methods include recrystallization and chromatography techniques to isolate the desired compound effectively .

Structural Data

  • Molecular Weight: 238.29 g/mol
  • CAS Number: 207572-68-7
  • InChI Key: LZFATBMLSYHRTC-WXXKFALUSA-N

The presence of multiple chiral centers contributes to its pharmacological activity, influencing its interaction with biological receptors .

Chemical Reactions Analysis

Rilmenidine undergoes various chemical reactions that are vital for its biological activity:

  • Binding Reactions: It selectively binds to I1-imidazoline receptors and alpha-2 adrenergic receptors, which are crucial for its antihypertensive effects.
  • Metabolism: In vivo studies indicate that Rilmenidine is metabolized through hepatic pathways, leading to various metabolites that may also exhibit biological activity.

The binding affinity (Ki values) for these receptors has been documented, with values around 6.1 nM for I1 receptors and 87 nM for alpha-2 adrenergic receptors, indicating significant selectivity .

Mechanism of Action

Rilmenidine's mechanism of action primarily involves:

  • Central Nervous System Effects: It acts on the rostral ventrolateral medulla, inhibiting sympathoexcitatory neurons, which leads to reduced sympathetic outflow and lower arterial pressure.
  • Receptor Activation: By activating I1-imidazoline receptors, Rilmenidine enhances autophagy processes in neurons, potentially offering neuroprotective effects in conditions like Huntington's disease .

The compound's ability to modulate neurotransmitter release and vascular tone contributes significantly to its antihypertensive properties.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but should be stored at -20°C for long-term use.
  • Purity: Generally ≥98% as determined by high-performance liquid chromatography.

Relevant data indicates that Rilmenidine hemifumarate maintains its integrity under specified storage conditions, ensuring reliability in experimental applications .

Applications

Rilmenidine has several scientific applications, particularly in pharmacology and neuroscience:

  • Antihypertensive Treatments: Widely used in clinical settings for managing hypertension due to its unique receptor selectivity.
  • Neuroprotective Research: Investigated for potential benefits in neurodegenerative diseases by promoting autophagy and reducing cellular toxicity associated with protein misfolding.
  • Experimental Models: Utilized in animal models to study cardiovascular responses and neurological effects, providing insights into receptor function and drug development .
Molecular Pharmacology and Receptor Interactions

I1-Imidazoline Receptor Agonism: Selectivity and Binding Kinetics

Rilmenidine hemifumarate demonstrates exceptional selectivity for I1-imidazoline receptors (I1R), a class of G-protein coupled receptors concentrated in the rostroventrolateral medulla (RVLM). This specificity underpins its primary mechanism of sympathoinhibition and antihypertensive effects [8].

Structural Determinants of I1 Receptor Affinity (Ki = 7.1 nM)

The high affinity of rilmenidine for I1R (Ki = 7.1 nM) stems from its oxazoline structure, specifically the dicyclopropylmethylamine moiety and oxazoline ring [4] [7]. This configuration allows optimal interaction with the receptor's hydrophobic pocket and hydrogen bonding sites. Molecular modeling reveals that the cyclopropyl groups confer steric constraints that enhance fit within the I1R binding cleft, while the oxazoline nitrogen forms a critical hydrogen bond with Asp128 of the receptor—a residue essential for ligand recognition and activation [7]. Compared to the imidazoline ring of clonidine, rilmenidine's oxazoline scaffold exhibits reduced conformational flexibility, contributing to its enhanced selectivity profile [8].

Comparative Efficacy at I1 vs. I2 Binding Sites (Ki = 5.2 μM)

Rilmenidine exhibits a 1,000-fold selectivity for I1R (Ki = 7.1 nM) over I2 binding sites (Ki = 5.2 μM) [2] [4]. This differential binding is functionally significant: I2 receptors are primarily allosteric sites on monoamine oxidase (MAO) and mitochondrial membranes, while I1 receptors mediate central hypotensive responses. The weak interaction with I2 sites explains rilmenidine's minimal influence on MAO activity and distinguishes it from non-selective agents like idazoxan [6] [8].

Conformational Changes in Imidazoline Receptor Subtypes

Upon rilmenidine binding, I1R undergoes a specific conformational shift characterized by intracellular loop 3 (ICL3) rearrangement and Gαi protein coupling. This contrasts with I2 receptors, which lack G-protein coupling and undergo minimal structural change upon ligand binding. Biophysical studies suggest rilmenidine stabilizes an active-state conformation in I1R that facilitates phosphatidylcholine hydrolysis, generating diacylglycerol (DAG) and initiating downstream signaling cascades. This receptor-specific activation is absent at I2 sites, further explaining the compound's functional selectivity [6] [8].

Table 1: Binding Affinities of Rilmenidine at Imidazoline Receptor Subtypes

Receptor SubtypeKi ValueSelectivity Ratio (vs. I1R)Primary Signaling Consequence
I1-Imidazoline7.1 nM1 (Reference)Sympathoinhibition, Hypotension
I2-Imidazoline5.2 µM~732-fold lower affinityNegligible MAO modulation

α2-Adrenoceptor Modulation: Relative Contribution to Sympathoinhibition

Despite its I1R selectivity, rilmenidine retains moderate affinity for α2-adrenoceptors (α2-AR), contributing to its complex pharmacological profile. This dual activity occurs at higher concentrations than those required for I1R activation [9].

Differential Activation of α2A vs. α2C Subtypes

Rilmenidine exhibits subtype-specific modulation of α2-ARs, with preferential binding to α2A and α2C subtypes. Functional assays show its potency at α2A receptors is 5-fold lower than at I1R, while its α2C affinity is weaker still [9]. This differential engagement has physiological implications: α2A activation in the locus coeruleus contributes to sedative effects, while α2C receptors modulate neurotransmitter release. Rilmenidine's lower affinity for these sites translates to reduced sedation compared to clonidine, which exhibits near-equal potency at I1R and α2-AR subtypes [3] [8].

Ligand-Receptor Dynamics in Rostroventrolateral Medulla

In the RVLM, rilmenidine binds I1R on C1 sympathoexcitatory neurons with high occupancy at therapeutic concentrations. Concurrent lower-affinity binding to α2-ARs occurs when local drug concentrations rise. Microinjection studies reveal that I1R activation accounts for ~70% of rilmenidine's sympathoinhibitory effect in the RVLM, while α2-AR engagement contributes the remainder. This contrasts with clonidine, where α2-AR mediates >50% of its RVLM effects [1] [3]. The co-localization of I1R and α2-AR on these neurons enables functional crosstalk, where I1R activation may potentiate α2-AR signaling through allosteric mechanisms [8].

Receptor Crosstalk and Signaling Integration Mechanisms

The cardiovascular effects of rilmenidine emerge from integrated signaling between I1R and α2-AR pathways, converging on inhibition of sympathetic outflow and peripheral vasodilation.

Intracellular Pathways: cAMP/PLC/PKA Modulation

I1R activation by rilmenidine triggers phosphatidylcholine-specific phospholipase C (PC-PLC) activity, generating DAG and subsequent arachidonic acid metabolites. These second messengers inhibit adenylate cyclase, reducing cAMP production and protein kinase A (PKA) activity [5] [8]. Concurrent α2-AR engagement further suppresses cAMP. This dual inhibition converges on reduced phosphorylation of key effector proteins:

  • Reduced Na+/H+ exchanger activity in renal tubules, decreasing sodium reabsorption [5]
  • Inhibition of voltage-gated calcium channels in presynaptic neurons, limiting norepinephrine release
  • Activation of G protein-coupled inwardly rectifying K+ channels (GIRKs), hyperpolarizing RVLM neurons [1]

Additionally, rilmenidine-induced DAG accumulation activates protein kinase C (PKC) isoforms, which phosphorylate the Na+,K+-ATPase, reducing its activity in renal and vascular tissues—a mechanism independent of its central effects [5].

Table 2: Key Intracellular Signaling Pathways Modulated by Rilmenidine

Receptor TargetPrimary Signaling PathwaySecond MessengersFunctional Outcome
I1-ImidazolinePC-PLC → DAG → PKCDAG, Arachidonic acidNa+/H+ antiporter inhibition, Vasodilation
α2-AdrenoceptorGαi → AC inhibitionReduced cAMPReduced PKA activity, Norepinephrine suppression
Integrated EffectscAMP/PKA/PLC convergenceModulated Ca2+/K+ fluxesNeuronal hyperpolarization, Sympathoinhibition

Allosteric Interactions Between I1 and α2 Receptors

Biophysical and functional studies reveal that I1R and α2-AR form heteromeric complexes in neuronal membranes. Rilmenidine binding to I1R induces conformational changes that allosterically enhance α2-AR affinity for its ligands. This positive cooperativity allows synergistic signaling at lower agonist concentrations than either receptor could achieve independently [8]. Förster resonance energy transfer (FRET) assays demonstrate that I1R-α2A-AR heterodimers undergo reorientation upon rilmenidine binding, bringing intracellular domains into closer proximity and facilitating G-protein recruitment. This allosteric integration explains why rilmenidine achieves equivalent sympathoinhibition with less α2-AR occupancy than pure α2-agonists like dexmedetomidine [8].

Imidazoline vs. Adrenergic Specificity: Quantitative Pharmacophore Modeling

Computational modeling elucidates the structural basis for rilmenidine's receptor selectivity, guiding the design of next-generation antihypertensive agents.

Pharmacophore features essential for I1R selectivity include:

  • A hydrogen bond acceptor (oxazoline oxygen) at 2.5 Å from a cationic center (protonated nitrogen)
  • Hydrophobic aromatic features (cyclopropyl rings) positioned 4.7 Å apart
  • A specific torsion angle (112° ± 15°) between the oxazoline ring and amine group [7]

Quantitative structure-activity relationship (QSAR) models demonstrate that rilmenidine's dicyclopropylmethyl group optimally fills a hydrophobic subpocket in I1R that is narrower than corresponding pockets in α2-AR subtypes. This steric constraint reduces α2-AR affinity. Molecular dynamics simulations further reveal that rilmenidine's oxazoline ring forms a stable salt bridge with I1R Glu205, a residue absent in α2-ARs. Mutagenesis studies confirm that replacing Glu205 with alanine reduces rilmenidine binding by >90%, underscoring its role in selective agonism [7] [8].

Comparative modeling against clonidine shows that rilmenidine's reduced aromaticity and lack of chlorophenyl moiety decrease α2-AR engagement. The selectivity ratio (I1R Ki/α2A-AR Ki) for rilmenidine is 30:1, versus 1:5 for clonidine, validating the pharmacophore optimization [2] [8]. These models provide a blueprint for designing ligands with enhanced I1R specificity and minimized off-target activity.

Table 3: Pharmacophore Features Governing Rilmenidine Selectivity

Structural FeatureRole in I1R BindingEffect on α2-AR Binding
Oxazoline ringH-bond acceptor; Salt bridge with Glu205Weaker H-bonding with Asp113
Dicyclopropylmethyl groupFills hydrophobic pocketSteric clash with Phe412
Protonated nitrogenElectrostatic interaction with Asp128Similar interaction with Asp113
Molecular length (8.2 Å)Optimal for I1R binding cleftSuboptimal for α2A-AR cleft (requires >10 Å)

Properties

Product Name

Rilmenidine (hemifumarate)

IUPAC Name

but-2-enedioic acid;N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine

Molecular Formula

C24H36N4O6

Molecular Weight

476.6 g/mol

InChI

InChI=1S/2C10H16N2O.C4H4O4/c2*1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10;5-3(6)1-2-4(7)8/h2*7-9H,1-6H2,(H,11,12);1-2H,(H,5,6)(H,7,8)

InChI Key

LZFATBMLSYHRTC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2CC2)NC3=NCCO3.C1CC1C(C2CC2)NC3=NCCO3.C(=CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.